molecular formula C8H11NO2 B1629926 1-(Pyridin-4-yl)propane-1,3-diol CAS No. 329325-40-8

1-(Pyridin-4-yl)propane-1,3-diol

Cat. No.: B1629926
CAS No.: 329325-40-8
M. Wt: 153.18 g/mol
InChI Key: QDPWSASGSYTONB-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)propane-1,3-diol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Complexation and Coordination Chemistry

Complexation to Cadmium(II) of a related ligand derived from the condensation of pyridinecarbaldehyde showcases its potential in forming complexes with metal ions, which could have implications in materials science and catalysis. The study provided insights into the complex's structural characteristics, including its distorted octahedral geometry and the presence of several hydrogen bonds in its crystal structure (Hakimi et al., 2013).

Molecular Magnetism

Research on the ligand-bridged dinuclear cyclometalated Ir(III) complexes reveals their potential in the development of materials with unique magnetic and electronic properties. These complexes exhibit weak interactions between metal centers, depending on the bridging ligands used, influencing their electrochemical and photophysical properties (Chandrasekhar et al., 2012).

Photocatalysis and Photochromism

Hybrid cuprous halogenides synthesized using a related ligand exhibit semiconducting behaviors with narrow band gaps, leading to efficient photocatalytic degradation activities under visible light irradiation. These materials also demonstrate interesting photochromism behavior, which may be attributed to photo-induced intermolecular charge transfer (Lei et al., 2017).

Catalysis

A water-soluble Palladium complex of a related ligand modified β-Cyclodextrin has been developed as an efficient and eco-friendly catalyst for the transfer hydrogenation of carbonyl compounds. This highlights the potential of such compounds in green chemistry and sustainable industrial applications (Khan & Pitchumani, 2018).

Crystal Engineering

The synthesis and characterization of specific ligands and their vanadium(V) complexes have been explored for potential catalytic activity. This work emphasizes the role of such compounds in developing new catalytic systems and understanding their mechanisms (Schulz et al., 2011).

Mechanism of Action

Target of Action

The primary target of 1-(Pyridin-4-yl)propane-1,3-diol is the cytochrome P450 (CYP) enzyme, specifically CYP3A4 . This enzyme is expressed in cells such as hepatocytes and plays a crucial role in the oxidative cleavage reaction of HepDirect prodrugs .

Mode of Action

This compound, as a HepDirect prodrug intermediate, is designed to undergo an oxidative cleavage reaction in the liver, catalyzed by CYP . This interaction results in the selective release of the monophosphate of a nucleoside (NMP) in CYP3A4-expressing cells, while remaining intact in the plasma and extrahepatic tissues .

Biochemical Pathways

The compound affects the biochemical pathway involving the HepDirect prodrugs . These prodrugs are 1,3-diol cyclic phosphates that undergo an oxidative cleavage reaction in the liver, catalyzed by CYP . The downstream effects include the selective release of NMP in CYP3A4-expressing cells .

Pharmacokinetics

As a hepdirect prodrug intermediate, it is expected to have good bioavailability due to its selective release mechanism in cyp3a4-expressing cells .

Result of Action

The molecular effect of the action of this compound involves the selective release of NMP in CYP3A4-expressing cells . On a cellular level, this results in the compound remaining intact in the plasma and extrahepatic tissues, thereby reducing potential side effects .

Action Environment

The action, efficacy, and stability of this compound are influenced by the presence of CYP3A4-expressing cells, such as hepatocytes . Environmental factors such as the presence of other compounds or inhibitors that affect CYP3A4 activity could potentially influence the action of this compound .

Properties

IUPAC Name

1-pyridin-4-ylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPWSASGSYTONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626792
Record name 1-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329325-40-8
Record name 1-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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